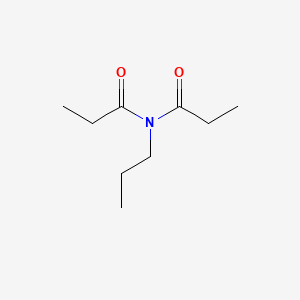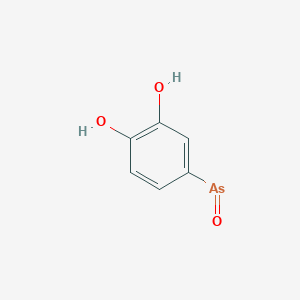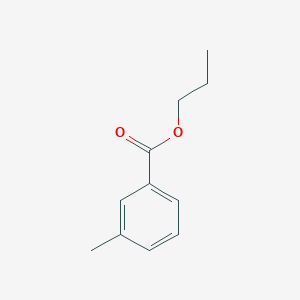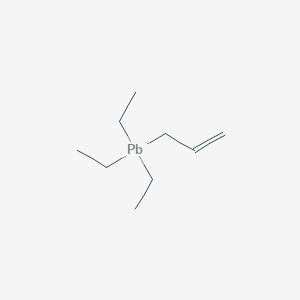
Triethyl(prop-2-en-1-yl)plumbane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(prop-2-en-1-yl)plumbane is an organolead compound with the molecular formula C11H24Pb This compound is part of the trialkylplumbane family, which includes various organolead compounds characterized by the presence of lead atoms bonded to alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triethyl(prop-2-en-1-yl)plumbane typically involves the reaction of lead(II) acetate with triethyl(prop-2-en-1-yl)tin in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. Safety measures are crucial due to the toxicity of lead compounds.
Chemical Reactions Analysis
Types of Reactions: Triethyl(prop-2-en-1-yl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state lead compounds.
Substitution: The compound can undergo substitution reactions where the prop-2-en-1-yl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products:
Oxidation: Lead oxides and other lead-containing compounds.
Reduction: Lower oxidation state lead compounds.
Substitution: New organolead compounds with different functional groups.
Scientific Research Applications
Triethyl(prop-2-en-1-yl)plumbane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Studied for its potential effects on biological systems, although its toxicity limits its use.
Medicine: Limited applications due to toxicity, but studied for potential therapeutic uses in very controlled environments.
Industry: Used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Triethyl(prop-2-en-1-yl)plumbane involves its interaction with various molecular targets. The lead atom in the compound can form bonds with sulfur, oxygen, and nitrogen atoms in biological molecules, disrupting their normal function. This can lead to the inhibition of enzyme activity and interference with cellular processes.
Comparison with Similar Compounds
- Trimethyl(prop-2-en-1-yl)plumbane
- Triethyl(prop-1-yn-1-yl)plumbane
- Triethyl(prop-2-yn-1-yl)plumbane
Comparison: Triethyl(prop-2-en-1-yl)plumbane is unique due to the presence of the prop-2-en-1-yl group, which imparts different reactivity compared to similar compounds. For example, Triethyl(prop-1-yn-1-yl)plumbane has a triple bond, leading to different chemical behavior and applications.
Properties
CAS No. |
13911-49-4 |
|---|---|
Molecular Formula |
C9H20Pb |
Molecular Weight |
335 g/mol |
IUPAC Name |
triethyl(prop-2-enyl)plumbane |
InChI |
InChI=1S/C3H5.3C2H5.Pb/c1-3-2;3*1-2;/h3H,1-2H2;3*1H2,2H3; |
InChI Key |
KLTQMDIUYNITEG-UHFFFAOYSA-N |
Canonical SMILES |
CC[Pb](CC)(CC)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate](/img/structure/B14728853.png)

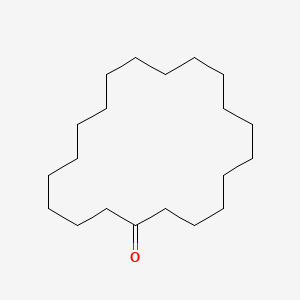

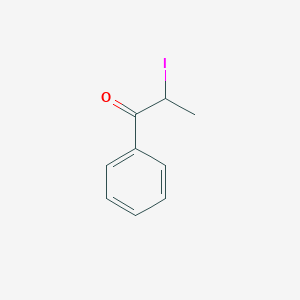
![3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14728880.png)

